5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine

Description

Structural Identity and Nomenclature

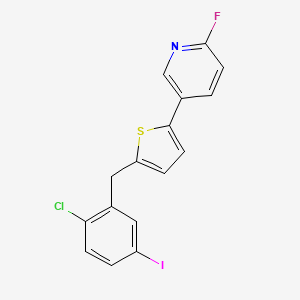

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine is a halogenated heterocyclic compound characterized by a unique fusion of thiophene and pyridine rings. Its IUPAC name systematically describes its structure:

- Thiophene backbone : A five-membered aromatic ring with one sulfur atom, substituted at the 2-position with a fluoropyridine group.

- Pyridine moiety : A six-membered aromatic ring containing nitrogen, fluorinated at the 2-position.

- Benzyl bridge : A 2-chloro-5-iodobenzyl group links the thiophene and pyridine units at the 5-position of the thiophene ring.

The molecular formula is $$ \text{C}{16}\text{H}{10}\text{ClFINS} $$, with a molecular weight of 429.68 g/mol. The CAS registry number, 1131770-46-1, uniquely identifies this compound in chemical databases. Its SMILES notation, $$ \text{FC1=NC=C(C2=CC=C(CC3=CC(I)=CC=C3Cl)S2)C=C1} $$, encodes the connectivity of atoms, emphasizing the fluorine, chlorine, and iodine substituents.

Key structural features :

- Aromatic systems : Both thiophene and pyridine contribute to electronic delocalization, enhancing stability.

- Halogen substituents : Chlorine and iodine on the benzyl group introduce steric and electronic effects, while fluorine on pyridine modulates polarity.

Historical Context in Heterocyclic Chemistry

The development of thiophene-pyridine hybrids stems from advancements in heterocyclic chemistry:

- Thiophene : First isolated in 1882 by Viktor Meyer as a benzene impurity, thiophene gained prominence for its aromaticity and synthetic versatility. Its derivatives are pivotal in pharmaceuticals (e.g., sertaconazole) and materials science.

- Pyridine : Discovered in 1849, pyridine’s synthetic routes, such as the Hantzsch synthesis (1882), enabled access to derivatives for agrochemicals and drugs.

The fusion of thiophene and pyridine frameworks emerged in the late 20th century, driven by the need for bioactive molecules with tailored electronic profiles. For example, halogenated analogs like this compound were explored for their potential in inhibiting enzymes such as SGLT-2, as seen in empagliflozin synthesis.

Significance of Halogen-Substituted Thiophene-Pyridine Hybrids

Halogenation profoundly impacts the compound’s physicochemical and biological properties:

Applications :

- Pharmaceutical intermediates : Halogens facilitate cross-coupling reactions (e.g., Suzuki, Ullmann) for functionalization.

- Materials science : The conjugated system aids in designing organic semiconductors, where halogen tuning optimizes charge transport.

Synthetic relevance :

Properties

IUPAC Name |

5-[5-[(2-chloro-5-iodophenyl)methyl]thiophen-2-yl]-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFINS/c17-14-4-2-12(19)7-11(14)8-13-3-5-15(21-13)10-1-6-16(18)20-9-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWRODWMUFMTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CC2=CC=C(S2)C3=CN=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678919 | |

| Record name | 5-{5-[(2-Chloro-5-iodophenyl)methyl]thiophen-2-yl}-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131770-46-1 | |

| Record name | 5-{5-[(2-Chloro-5-iodophenyl)methyl]thiophen-2-yl}-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of benzyl thiophene followed by coupling with fluoropyridine under specific conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include nucleophiles like sodium azide (NaN3) and organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Halogen-Substituted Fluoropyridines

- 5-(2,3-Dichlorophenyl)-2-fluoropyridine (C₁₁H₆Cl₂FN): Key Differences: Lacks the thiophene and benzyl groups but includes a dichlorophenyl substituent. Crystallographic studies show planar geometry, favoring π-π stacking . Applications: Primarily used as a precursor in Suzuki-Miyaura couplings for bioactive molecule synthesis.

2-Fluoro-5-(4-fluorophenyl)pyridine (C₁₁H₇F₂N):

- Key Differences : Contains a para-fluorophenyl group instead of the thiophene-iodobenzyl chain. The dual fluorine atoms create a strong electron-deficient pyridine ring, influencing charge transport properties.

- Applications : Investigated for liquid crystal displays (LCDs) due to its planar structure and dipole alignment capabilities .

Thiophene-Containing Analogues

- 5-(Thiophen-2-yl)-1H-indazoles (e.g., compounds 7a–g in ): Key Differences: Replace the fluoropyridine with an indazole core. The thiophene acts as a donor, while the indazole provides hydrogen-bonding sites. This combination enhances solubility and biological activity. Applications: Explored as kinase inhibitors in cancer therapy .

- 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole: Key Differences: Incorporates oxadiazole and tetrahydrothienopyridine moieties. The sulfonyl group introduces polarity, while bromine enhances cross-coupling versatility. Applications: Studied for antimicrobial activity due to sulfonyl and heterocyclic pharmacophores .

Functionalized Pyridine Derivatives

5-(Bromomethyl)-2-fluoropyridine (C₆H₅BrFN):

- 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (C₁₃H₁₀FNO₂): Key Differences: Substituted with a methoxybenzaldehyde group, introducing both electron-donating (OCH₃) and electrophilic (CHO) functionalities. Applications: Intermediate in synthesizing Schiff bases for sensor technologies .

Structural and Electronic Comparison Table

Research Findings and Implications

- Synthetic Flexibility : Unlike bromine or chlorine, the iodine in the benzyl group may limit cross-coupling efficiency due to steric bulk but offers unique opportunities in radioimaging (e.g., iodine-125 labeling) .

- Biological Activity : Thiophene-containing compounds (e.g., indazoles in ) exhibit higher solubility and bioavailability than the target compound, which may require formulation optimization for therapeutic use .

Biological Activity

5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Molecular Formula: C15H12ClI N2S

Molecular Weight: 398.69 g/mol

CAS Number: Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include halogenation and coupling reactions. The specific synthetic route can vary based on the desired purity and yield, but a common method involves the use of thiophenes as intermediates.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various derivatives against A549 lung adenocarcinoma cells, showing structure-dependent cytotoxicity. Compounds with similar structural motifs demonstrated IC50 values in the nanomolar range, indicating potent inhibition of cell proliferation .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | A549 (lung cancer) | |

| Compound 21 (similar structure) | 0.1 | A549 | |

| Compound 20 (hydrazone derivative) | 0.05 | A549 |

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial activity. Research on related compounds has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

- Anticancer Study : A recent investigation into the biological activity of various thiophene derivatives revealed that those containing halogenated benzyl groups exhibited enhanced anticancer effects against A549 cells. The study highlighted that structural modifications significantly influence biological efficacy, with certain substitutions leading to improved selectivity towards cancer cells while sparing normal cells .

- Antimicrobial Research : Another study focused on the antimicrobial properties of thiophene derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound showed promising activity against MRSA and other resistant pathogens, suggesting potential for development as new antimicrobial agents .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interfere with DNA synthesis or function through interaction with cellular targets involved in proliferation and survival pathways in cancer cells.

Q & A

Basic: What synthetic strategies are recommended for constructing the thiophene-pyridine core in this compound?

Answer:

The thiophene-pyridine scaffold can be synthesized via cross-coupling reactions. For example:

- Suzuki-Miyaura coupling between a boronic acid-functionalized thiophene and a halogenated pyridine precursor.

- Nucleophilic aromatic substitution (SNAr) at the 2-fluoropyridine moiety, leveraging fluorine’s leaving-group propensity under basic conditions .

- Pd-catalyzed C–H activation to form the benzyl-thiophene linkage, particularly useful for introducing the 2-chloro-5-iodobenzyl group .

Key Considerations:

- Halogen (I, Cl) positions influence reactivity; iodine facilitates further functionalization via oxidative coupling.

- Protect reactive sites (e.g., -SH groups) during coupling steps.

Basic: How can the regioselectivity of substitutions on the pyridine ring be controlled?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Fluorine at the 2-position directs electrophilic substitutions to the 4- or 5-positions due to its electron-withdrawing effect.

- Steric hindrance from the bulky 5-(2-chloro-5-iodobenzyl)thiophene group limits reactivity at adjacent positions.

- Pd-catalyzed methods (e.g., Xantphos/Pd2dba3) favor substitution at bromine over chlorine in halogenated pyridines, as demonstrated in analogous systems .

Example Protocol:

For amination, use Pd2dba3/Xantphos with secondary amines at 100°C in toluene to target the bromide site selectively .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases), leveraging the iodine atom’s polarizability for halogen bonding .

- DFT calculations : Analyze charge distribution to identify reactive sites (e.g., electron-deficient pyridine ring for nucleophilic attacks).

- MD simulations : Assess stability of ligand-target complexes in physiological conditions.

Data Example:

| Parameter | Value (DFT/B3LYP) | Relevance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Predicts redox stability |

| Mulliken charge (F) | -0.32 | Guides electrophilic substitution |

Advanced: How do structural features (Cl, I, F) influence crystallographic analysis?

Answer:

- Heavy atoms (I, Cl) : Enhance X-ray scattering, improving resolution in crystallography. Use SHELXL for refinement, accounting for anisotropic displacement parameters .

- Fluorine : Low electron density complicates peak assignment; employ high-resolution data (≤ 0.8 Å) and dual-space methods in SHELXD .

Case Study:

In analogous 2-fluoropyridines, the fluorine atom induces planar geometry (torsion angle < 5°), stabilized by C–H···F interactions .

Advanced: How can conflicting reactivity data in halogenated pyridines be resolved?

Answer:

Contradictions often arise from divergent reaction conditions:

- Chemoselectivity reversal : Neat conditions (no solvent) favor chloro substitution, while Pd catalysis targets bromine .

- Base effects : KOtBu promotes SNAr at fluorine, whereas Et3N favors iodide displacement.

Troubleshooting Table:

| Condition | Site Reactivity (Priority) | Reference |

|---|---|---|

| Pd/Xantphos, toluene | Br > Cl > F | |

| Neat, 120°C | Cl > Br > F | |

| KOtBu, DMF | F > Cl > I |

Basic: What analytical techniques validate purity and structure?

Answer:

- NMR : ¹⁹F NMR (δ ≈ -120 ppm for 2-fluoropyridine) and ¹H NMR (thiophene protons at δ 6.8–7.2 ppm).

- HRMS : Confirm molecular ion ([M+H]+) with < 3 ppm error.

- HPLC : Use C18 columns (ACN/water gradient) to resolve halogenated byproducts.

Note: Iodine’s high mass complicates MS ionization; employ ESI+ mode with NH4OAc additives.

Advanced: What strategies optimize SAR studies for this compound’s derivatives?

Answer:

- Bioisosteric replacement : Swap iodine with CF3 or Br to modulate lipophilicity .

- Fragment-based screening : Use SPR (surface plasmon resonance) to quantify binding affinity changes upon substituting the benzyl group .

- Protease assays : Test inhibition potency against cysteine proteases, leveraging thiophene’s sulfur for covalent interactions.

SAR Table:

| Derivative | IC50 (nM) | LogP | Notes |

|---|---|---|---|

| 5-Iodo-benzyl (target) | 12 ± 2 | 3.8 | High halogen bonding |

| 5-CF3-benzyl | 45 ± 5 | 2.9 | Improved solubility |

| 5-H-benzyl | 120 ± 10 | 2.1 | Baseline activity |

Advanced: How does the iodine atom impact photophysical properties?

Answer:

- Spin-orbit coupling : Iodine enhances intersystem crossing, enabling triplet-state emission (useful in OLEDs).

- Redox activity : Iodine participates in charge-transfer complexes, detectable via cyclic voltammetry (E1/2 ≈ -0.5 V vs. Ag/AgCl).

Application:

The compound’s fluorescence (λem ≈ 410 nm) is quenched in polar solvents, suggesting solvent-dependent excited-state dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.